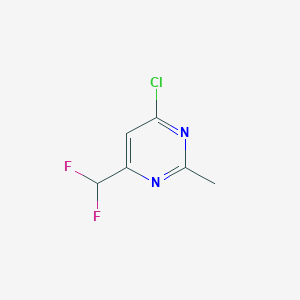

4-Chloro-6-(difluoromethyl)-2-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-6-(difluoromethyl)-2-methylpyrimidine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine typically involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride. This reaction is characterized by the addition of chlorine in the presence of phosphorus trichloride, ensuring an excess of phosphorus trichloride relative to chlorine . Another method involves the use of dimethylformamide and phosphoryl chloride under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as vacuum distillation and recrystallization is common in industrial settings.

Analyse Chemischer Reaktionen

Substitution Reactions

-

Halogen exchange : Chlorine at position 4 can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions.

-

Mechanism : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) activate the pyrimidine ring, facilitating substitution .

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidize the difluoromethyl group to trifluoromethyl derivatives.

-

Conditions : Aqueous acidic or basic media at 0–50°C.

Reduction Reactions

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduce the chloro group to hydrogen.

-

Conditions : Anhydrous ether solvents under inert atmospheres.

Reaction Comparison Table

| Reaction Type | Key Reagent | Product |

|---|---|---|

| Substitution | POCl₃/Triethylamine | Chlorine replaced by nucleophiles |

| Oxidation | KMnO₄/H₂O₂ | Trifluoromethyl derivatives |

| Reduction | LiAlH₄/NaBH₄ | Hydrogen substitution |

Common Reagents and Conditions

| Reagent | Reaction Type | Conditions |

|---|---|---|

| Phosphorus oxychloride | Substitution | 0–50°C, inert atmosphere |

| KMnO₄/H₂O₂ | Oxidation | Acidic/basic media |

| LiAlH₄ | Reduction | Anhydrous ether, 0°C |

Major Products Formed

-

Substitution : Chlorine replaced by amino groups (e.g., NH₂) or alkyl groups (e.g., CH₃) .

-

Oxidation : Trifluoromethylpyrimidine derivatives.

-

Reduction : Hydrogen-substituted pyrimidines.

Mechanism of Action

The compound interacts with biological targets through covalent binding mediated by its halogen substituents. The difluoromethyl group enhances lipophilicity, while the chloro group facilitates nucleophilic attack, modulating enzyme activity in pathways like nucleotide synthesis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

One of the primary applications of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine is in the synthesis of antiviral agents. Research indicates that pyrimidine derivatives exhibit activity against a range of viral infections. For instance, compounds derived from this structure have shown efficacy against influenza viruses and other RNA viruses, primarily through inhibition of viral polymerases .

Anti-inflammatory Properties

Studies have demonstrated that derivatives of this compound possess anti-inflammatory properties. The structure-activity relationship (SAR) analysis has indicated that modifications at the 2-position of the pyrimidine ring can enhance COX-2 inhibition, which is critical in managing inflammatory diseases .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. Its difluoromethyl group is particularly valuable in enhancing lipophilicity and metabolic stability, which are essential for drug development. The following table summarizes some synthesized derivatives and their biological activities:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | COX-2 Inhibition | 0.04 |

| 5-substituted derivatives | Antiviral Activity | Varies |

| 6-substituted derivatives | Anticancer Activity | Varies |

Case Studies

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound. These compounds were tested against various strains of influenza virus. The results indicated that certain derivatives exhibited strong antiviral activity, with effective inhibition of viral replication observed at low concentrations .

Case Study 2: Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory effects of this compound. In vivo tests using carrageenan-induced paw edema models showed that administration of derivatives led to a marked reduction in inflammation markers, supporting their potential use in treating inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Key findings include:

- Substituent Effects : Electron-withdrawing groups at the 5-position enhance anti-inflammatory activity.

- Fluorine Substitution : The difluoromethyl group improves pharmacokinetic properties, making these compounds more suitable for clinical applications.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups enhances its binding affinity to these targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, disrupting normal cellular processes and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-6-(trifluoromethyl)-2-methylpyrimidine

- 4-Chloro-6-(difluoromethyl)-2-ethylpyrimidine

- 4-Chloro-6-(difluoromethyl)-2-phenylpyrimidine

Comparison: Compared to similar compounds, 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine is unique due to its specific combination of chlorine and difluoromethyl groupsThe presence of the difluoromethyl group, in particular, imparts unique physicochemical properties that differentiate it from other pyrimidine derivatives .

Biologische Aktivität

4-Chloro-6-(difluoromethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H6ClF2N2

- CAS Number : 1706452-87-0

- Molecular Weight : 192.59 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antimicrobial, anti-inflammatory, and anticancer properties. This section summarizes key findings from recent studies.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective minimum inhibitory concentrations (MIC) against various bacterial strains:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Escherichia coli |

| Related Pyrimidine Derivative | 6.5 | E. coli |

| Another Analog | 250 | Candida albicans |

These results suggest that this compound may be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. In vitro assays have demonstrated that certain analogs can inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory response:

| Compound | IC50 (μmol) | Target Enzyme |

|---|---|---|

| This compound | TBD | COX-2 |

| Celecoxib (Standard) | 0.04 ± 0.01 | COX-2 |

This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of pyrimidines has been widely documented. For example, derivatives have shown selective cytotoxicity towards various cancer cell lines:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 (Breast Cancer) |

| 5-Fluorouracil (Standard) | 17.02 | MCF-7 |

In particular, the selectivity index of these compounds indicates their potential as effective chemotherapeutic agents with fewer side effects compared to traditional treatments .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical biochemical pathways.

- Cell Membrane Interaction : The difluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

- Covalent Bond Formation : Similar compounds have been shown to form covalent bonds with nucleophilic sites on proteins and nucleic acids, disrupting cellular functions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrimidine derivatives in various biological assays:

- Study on Antimicrobial Activity : A recent study reported that a related pyrimidine derivative exhibited an MIC of 6.5 μg/mL against E. coli, indicating strong antibacterial properties .

- Inflammation Model : In a carrageenan-induced paw edema model, pyrimidine derivatives demonstrated significant reductions in inflammatory markers compared to controls .

- Cancer Cell Line Testing : Research involving MCF-7 cells showed that certain pyrimidines had IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .

Eigenschaften

IUPAC Name |

4-chloro-6-(difluoromethyl)-2-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2/c1-3-10-4(6(8)9)2-5(7)11-3/h2,6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFZHDYMKBWOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.